molecular formula C19H18ClFN6O B2648830 N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291863-68-7

N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2648830
CAS No.: 1291863-68-7
M. Wt: 400.84
InChI Key: AZEKABZKXLOVHZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18ClFN6O and its molecular weight is 400.84. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine and its derivatives have been explored for their antimicrobial properties. A study by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms. This suggests the compound's potential in addressing bacterial and fungal infections (Bektaş et al., 2007).

Anticancer Potential

Research by Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives bearing a piperazine amide moiety for their anticancer activities. The study specifically examined their effects on breast cancer cells and found that certain compounds displayed promising antiproliferative properties, suggesting potential in cancer treatment (Yurttaş et al., 2014).

Antihypertensive Applications

A study by Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines and evaluated them for antihypertensive and diuretic activities. One compound in particular showed promise in reducing blood pressure, indicating potential use in treating hypertension (Meyer et al., 1989).

Biological Activity and SAR Studies

Mermer et al. (2018) conducted research on 1,2,4-triazole derivatives containing a piperazine nucleus, exploring their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The study also involved structure-activity relationship (SAR) analyses, providing insights into the biological potential and chemical characteristics of these compounds (Mermer et al., 2018).

Logic Gate Applications in Fluorescence

Gauci and Magri (2022) developed compounds incorporating a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group, used as fluorescent logic gates. These compounds demonstrated unique reconfigurability in response to changes in solvent polarity, indicating applications in biochemical sensing and cellular research (Gauci & Magri, 2022).

Reaction Kinetics and Mechanisms

A study by Castro et al. (2001) focused on the reaction kinetics of certain thionocarbonates with alicyclic amines, including piperazine. The findings have implications for understanding the chemical behavior and potential applications of piperazine-based compounds in various reactions (Castro et al., 2001).

Properties

IUPAC Name

[5-(3-chloroanilino)triazolidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN6O/c20-13-2-1-3-15(12-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-6-4-14(21)5-7-16/h1-7,12,17-18,22-25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRAYPKRFCOKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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